molecular formula C11H11NO B13124457 (1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine

(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine

Katalognummer: B13124457
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: MLNPPBWZIDDDGN-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Cyclobut[a]inden-1-one,2,2a,7,7a-tetrahydro-,oxime is a complex organic compound with a unique structure that includes a cyclobut[a]indene core

Vorbereitungsmethoden

The synthesis of 1H-Cyclobut[a]inden-1-one,2,2a,7,7a-tetrahydro-,oxime typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the cyclobut[a]indene core, followed by the introduction of the oxime group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1H-Cyclobut[a]inden-1-one,2,2a,7,7a-tetrahydro-,oxime undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1H-Cyclobut[a]inden-1-one,2,2a,7,7a-tetrahydro-,oxime has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 1H-Cyclobut[a]inden-1-one,2,2a,7,7a-tetrahydro-,oxime involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1H-Cyclobut[a]inden-1-one,2,2a,7,7a-tetrahydro-,oxime can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific properties, highlighting the uniqueness of 1H-Cyclobut[a]inden-1-one,2,2a,7,7a-tetrahydro-,oxime.

Eigenschaften

Molekularformel

C11H11NO

Molekulargewicht

173.21 g/mol

IUPAC-Name

(NE)-N-(2,2a,7,7a-tetrahydrocyclobuta[a]inden-1-ylidene)hydroxylamine

InChI

InChI=1S/C11H11NO/c13-12-11-6-9-8-4-2-1-3-7(8)5-10(9)11/h1-4,9-10,13H,5-6H2/b12-11+

InChI-Schlüssel

MLNPPBWZIDDDGN-VAWYXSNFSA-N

Isomerische SMILES

C1C\2C(C/C2=N\O)C3=CC=CC=C31

Kanonische SMILES

C1C2C(CC2=NO)C3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.